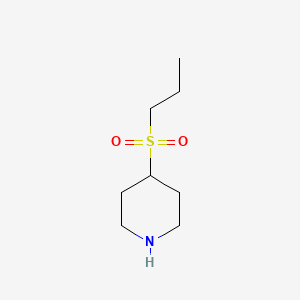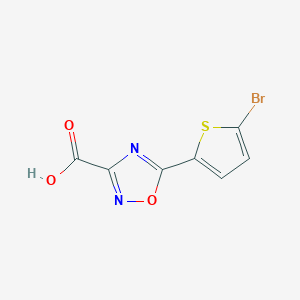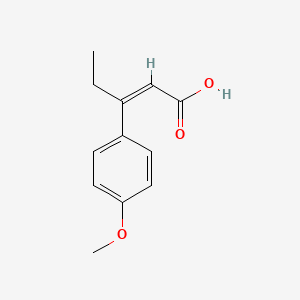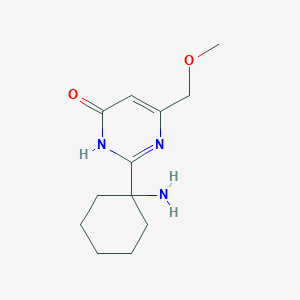![molecular formula C9H11N5 B13066258 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-rich heterocycles in its structure makes it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction without significant loss of efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[2,3-b]pyridine: Similar in having a pyridine ring but differs in the fused ring structure.
Imidazole-containing compounds: These compounds have a similar nitrogen-rich heterocyclic structure but differ in the ring size and nitrogen positioning.
Uniqueness: 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of pyridine and triazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
1-(2-pyridin-3-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c10-9-12-7-14(13-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5H2,(H2,10,13) |
Clé InChI |
QGCUOXBHQRRQRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)





![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)





